molecular formula C9H8O4 B1317024 3-Formyl-5-methoxybenzoic acid CAS No. 367519-88-8

3-Formyl-5-methoxybenzoic acid

Cat. No. B1317024
CAS RN: 367519-88-8
M. Wt: 180.16 g/mol
InChI Key: DYXJFLKQBAPWDM-UHFFFAOYSA-N
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Description

3-Formyl-5-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C9H8O4 and a molecular weight of 180.16 . It is a solid substance and is used as a reagent in the synthesis of methyl 5-formyl-3-methoxybenzoate .


Molecular Structure Analysis

The InChI code for 3-Formyl-5-methoxybenzoic acid is 1S/C9H8O4/c1-13-8-3-6 (5-10)2-7 (4-8)9 (11)12/h2-5H,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the formyl, methoxy, and carboxylic acid functional groups.


Physical And Chemical Properties Analysis

3-Formyl-5-methoxybenzoic acid is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the available resources.

Scientific Research Applications

1. Antioxidant Activity

3-Formyl-5-methoxybenzoic acid analogues, like those derived from marine fungi, have demonstrated significant antioxidant properties. For instance, a study highlighted a phenyl ether derivative showing strong antioxidant activity, comparable to ascorbic acid (Xu et al., 2017).

2. Cytotoxicity Evaluation

Another study involving diphenyl ether derivatives, including a compound structurally related to 3-Formyl-5-methoxybenzoic acid, evaluated cytotoxic effects against various cell lines. This research underscores the potential use of these compounds in exploring anti-cancer properties (Fang et al., 2012).

3. Application in Electrochemical Processes

In electrochemical studies, derivatives of 3-Formyl-5-methoxybenzoic acid have been used in the mineralization of certain herbicides, demonstrating the potential for environmental detoxification applications (Brillas et al., 2003).

4. Use in Synthesis of Pharmaceutical Compounds

There is also research focusing on the synthesis of pharmaceutical compounds from related benzoic acid derivatives. These studies reveal the versatility and applicability of 3-Formyl-5-methoxybenzoic acid in pharmaceutical chemistry (Shao, 1995).

5. Reactivity and Stability Analysis

The reactivity and stability of compounds related to 3-Formyl-5-methoxybenzoic acid have been studied using semi-empirical methods, providing valuable insights for chemical and pharmaceutical applications (Arsyad et al., 2021).

Mechanism of Action

3-Formyl-5-methoxybenzoic acid: is a chemical compound with the molecular formula C₉H₈O₄

Mode of Action:

The mode of action likely involves benzylic radical reactions . In particular, the benzylic position (adjacent to the formyl group) can undergo free radical reactions. For example, N-bromosuccinimide (NBS) can initiate a radical process by losing an N-bromo atom, generating a succinimidyl radical (S·). This radical can abstract a hydrogen atom from the benzylic position, leading to the formation of the corresponding brominated product .

properties

IUPAC Name

3-formyl-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXJFLKQBAPWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573090
Record name 3-Formyl-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-5-methoxybenzoic acid

CAS RN

367519-88-8
Record name 3-Formyl-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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